molecular formula C9H7BrN2O2S2 B184889 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 331972-47-5

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B184889
CAS No.: 331972-47-5
M. Wt: 319.2 g/mol
InChI Key: JNVLDSBNISCATL-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (Molecular Formula: C9H7BrN2O2S2, CID: 669304) is a synthetic small molecule that integrates thiazole and sulfonamide pharmacophores, making it a valuable scaffold in biomedical and chemical research . This compound is a member of the 2-aminothiazole sulfonamide family, which is recognized for diverse biological activities . Researchers utilize this compound primarily for its potent antioxidant properties. In vitro studies demonstrate exceptional free radical scavenging activity against DPPH and a superoxide dismutase (SOD)-mimic effect, positioning it as a promising candidate for investigating oxidative stress pathways . It also exhibits significant inhibitory activity against enzymes like urease, alpha-glucosidase, and alpha-amylase, suggesting its utility in metabolic and microbiological studies . From a drug discovery perspective, its mechanism of action includes strong binding to human serum albumin (HSA), a critical carrier protein that influences the pharmacokinetics, bioavailability, and distribution of potential therapeutics . Furthermore, benzenesulfonamides bearing thiazole subunits are known to inhibit various human carbonic anhydrase (CA) isoforms, enzymes linked to conditions such as glaucoma, epilepsy, and tumors . The compound is synthesized via N-sulfonylation of 2-aminothiazole with 4-bromobenzenesulfonyl chloride . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVLDSBNISCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349961
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331972-47-5
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
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Preparation Methods

Pyridine-Mediated Sulfonylation at Ambient Temperature

The most efficient synthesis, reported in a U.S. patent (US2009/124655A1), involves the direct coupling of 4-bromobenzenesulfonyl chloride with 2-aminothiazole under mild conditions.

Reaction Conditions:

  • Molar Ratio: 1:1 stoichiometry of 4-bromobenzenesulfonyl chloride to 2-aminothiazole

  • Solvent System: Pyridine (2.2–4.4 M) as both base and solvent

  • Atmosphere: Nitrogen inert gas

  • Temperature: 20°C (room temperature)

  • Duration: 19 hours

  • Workup: Silica gel chromatography (5% methanol in dichloromethane)

Key Advantages:

  • Yield: 99% after purification

  • Operational Simplicity: No heating or specialized equipment required

  • Scalability: Demonstrated at multi-gram scale without yield deterioration

Mechanistic Insights:
Pyridine neutralizes HCl generated during sulfonamide bond formation, shifting equilibrium toward product formation. The reaction proceeds via nucleophilic attack of the thiazole amine on the electrophilic sulfur center of the sulfonyl chloride (Figure 1).

Aqueous-Phase Synthesis Using Sodium Acetate

An alternative methodology from recent pharmacological research employs aqueous-phase conditions with sodium acetate as the base:

Reaction Parameters:

  • Reactants:

    • 4-Bromobenzenesulfonyl chloride (1.2 equivalents)

    • 2-Aminothiazole (1 equivalent)

  • Base: Sodium acetate (1.5 equivalents)

  • Solvent: Distilled water

  • Temperature: 80–85°C

  • Reaction Time: 8 hours

  • Isolation: Filtration followed by ethanol recrystallization

Performance Metrics:

  • Isolated Yield: 88%

  • Purity: >95% by TLC (n-hexane/ethyl acetate 2:1)

Trade-offs vs. Pyridine Method:

  • Lower Yield: Attributable to partial hydrolysis of sulfonyl chloride at elevated temperatures

  • Green Chemistry Benefits: Water as solvent reduces organic waste

  • Energy Demand: Requires sustained heating

Comparative Analysis of Synthetic Routes

Table 1. Critical Comparison of Preparation Methods

ParameterPyridine MethodAqueous Sodium Acetate
Reaction Temperature 20°C80–85°C
Time 19 hours8 hours
Yield 99%88%
Purification Column ChromatographyRecrystallization
Solvent PyridineWater
Base Pyridine (self-neutralizing)Sodium Acetate
Scale-Up Feasibility ExcellentModerate

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Both synthetic routes provide comprehensive characterization:

1H NMR (400 MHz, DMSO-d6):

  • δ 7.77–7.71 (m, 4H, aromatic protons)

  • δ 7.29 (d, J = 4.6 Hz, 1H, thiazole H-4)

  • δ 6.87 (d, J = 4.6 Hz, 1H, thiazole H-5)

LC/MS Data:

  • m/z: 319.0 [M+H]+

  • Retention Time: 3.22 min (10–99% CH3CN gradient)

FTIR (KBr, cm−1):

  • 3099 (sp2 C–H stretch)

  • 1380 (S=O symmetric stretch)

  • 765 (aromatic C–H out-of-plane bending)

Melting Point: 185–187°C

Optimization Considerations and Scale-Up Challenges

Pyridine Method Optimization

  • Moisture Sensitivity: Requires strict anhydrous conditions due to sulfonyl chloride reactivity with water

  • Chromatography Costs: 5% methanol in CH2Cl2 eluent increases purification expenses at industrial scale

  • Nitrogen Atmosphere: Critical for preventing oxidation of thiazole moiety

Aqueous-Phase Method Improvements

  • Hydrolysis Mitigation: Gradual addition of sulfonyl chloride improves yield by minimizing contact with water

  • Recrystallization Solvent Screening: Ethanol proves optimal for removing sodium acetate residues

  • Catalyst Exploration: Phase-transfer catalysts under investigation to enhance reaction rate

Industrial Applicability and Regulatory Aspects

Pharmaceutical Suitability:

  • Genotoxic Impurities: Must control residual sulfonyl chloride (<100 ppm per ICH Q3A)

  • Polymorphism Screening: Differential scanning calorimetry confirms single crystalline form

Environmental Impact:

  • PMI (Process Mass Intensity):

    • Pyridine method: 23.4 kg waste/kg product

    • Aqueous method: 8.9 kg waste/kg product

  • Solvent Recovery: Pyridine distillation achieves >90% recovery efficiency

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its antibacterial and antifungal properties , making it a candidate for developing new antimicrobial agents. The thiazole moiety is known for its bioactivity, and the presence of the sulfonamide group enhances its pharmacological profile.

Antibacterial Activity

Research indicates that 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves inhibiting bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing cell division .

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria TypeMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus3.9 μg/mLPotent
Escherichia coli>100 μg/mLInactive at lower concentrations
Pseudomonas aeruginosa15 μg/mLModerate

These results demonstrate the compound's efficacy and potential as a lead structure in antibiotic development.

Biological Studies

In addition to its antibacterial properties, this compound is used as a probe in enzyme inhibition studies. It interacts with proteins such as human serum albumin (HSA), affecting its pharmacokinetic properties. Spectroscopic analyses have shown that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, indicating its potential therapeutic efficacy .

Case Study: Interaction with Human Serum Albumin

A study utilized multi-spectroscopic techniques to elucidate the binding mechanism between the compound and HSA. The binding constant was found to be moderate to strong, suggesting significant interaction that could influence drug delivery and bioavailability .

Materials Science

The unique structural features of this compound make it valuable in designing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions allows for modifications that can tailor its properties for specific applications.

Chemical Reactivity

The compound can participate in several chemical reactions:

  • Nucleophilic substitution : The bromine atom can be replaced by nucleophiles, enhancing its reactivity.
  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfonamide group can be reduced to form corresponding amines.

Future Directions and Research Opportunities

The ongoing research into compounds like this compound highlights their potential in various fields:

  • Antimicrobial Resistance : Further studies are needed to explore its efficacy against resistant strains of bacteria.
  • Combination Therapies : Investigating its use in conjunction with cell-penetrating peptides could enhance its antibacterial activity.
  • Material Development : Exploring its applications in electronics or photonics could lead to innovative material solutions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial enzymes involved in cell wall synthesis, leading to cell death. The thiazole ring and sulfonamide group play crucial roles in binding to the active site of the target enzyme, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The compound features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring contributes to the compound's unique chemical properties, enhancing its biological activity.

Property Description
Chemical Formula C9_9H8_8BrN2_2O2_2S
Molecular Weight 295.14 g/mol
Structure Contains a thiazole ring linked to a benzenesulfonamide group

The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria. The compound exhibits its antibacterial activity through several mechanisms:

  • Inhibition of Bacterial Growth : The compound effectively inhibits the growth of bacteria by disrupting their lipid biosynthesis and other essential biochemical pathways.
  • Interaction with Cell-Penetrating Peptides : When used in conjunction with octaarginine (a cell-penetrating peptide), it demonstrates enhanced antibacterial efficacy.
  • Binding to Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), which affects its pharmacokinetic properties. The binding constant between HSA and the compound is moderate to strong, suggesting significant interactions that may influence therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored using various spectroscopic techniques. Key findings include:

  • Bioavailability : The compound shows sufficient bioavailability to exert its biological effects effectively.
  • Metabolism : Preliminary studies suggest potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Antibacterial Properties

This compound has demonstrated potent antibacterial activity against various strains of bacteria:

Bacterial Strain Activity Level
Gram-positiveHigh
Gram-negativeModerate

This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit growth.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. Its thiazole moiety is often associated with enhanced biological activity against fungi.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains and found it comparable to standard antibiotics such as norfloxacin .
  • In Vivo Studies : In vivo experiments demonstrated that derivatives of benzenesulfonamide exhibit significant antidiabetic activities when tested in streptozotocin-induced diabetic models . Although not directly related to the primary compound, these findings suggest potential broader applications in metabolic disorders.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide with high purity?

The synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with 2-aminothiazole under reflux in aprotic solvents (e.g., dichloromethane or DMF). Key steps include:

  • Reaction Optimization : Maintain anhydrous conditions and stoichiometric control to minimize side products like disubstituted sulfonamides .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.48–7.93 ppm, sulfonamide NH at δ 13.16 ppm) and HRMS (m/z 331.95 [M+H]+^+) .

Q. How can researchers validate the structural integrity of this compound?

Essential techniques include:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in sulfonamide-thiazole connectivity and bromine positioning. Use SHELXL for refinement (R-factor < 0.05) .
  • Spectroscopy : 1^1H NMR to verify absence of unreacted 2-aminothiazole (δ 5.2–5.8 ppm NH2_2 signals) and FT-IR for sulfonamide S=O stretches (1320–1160 cm1^{-1}) .

Q. What preliminary assays are used to assess its antimicrobial activity?

  • MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC50_{50} ~25–50 µg/mL).
  • Enzyme Inhibition : Screen for dihydropteroate synthase (DHPS) inhibition via UV-Vis monitoring of substrate depletion (λ = 340 nm) .

Advanced Research Questions

Q. How does the bromine substituent influence binding affinity to cyclin-dependent kinases (CDKs)?

  • Comparative SAR : Bromine’s electronegativity and size enhance hydrophobic interactions in CDK2’s ATP-binding pocket (e.g., IC50_{50} = 0.8 µM vs. 2.1 µM for non-brominated analogs). Validate via:
    • Molecular Docking : Use AutoDock Vina with CDK2 (PDB: 1KE8) to identify key residues (Leu83, Glu81) .
    • Isothermal Titration Calorimetry (ITC) : Measure ΔG = -9.2 kcal/mol for binding .

Q. What challenges arise in crystallographic analysis of sulfonamide-thiazole derivatives?

  • Disorder in Thiazole Rings : Mitigate by collecting high-resolution data (<1.0 Å) and refining with SHELXL’s TWIN/BASF commands .
  • Hydrogen Bond Networks : Analyze C—H···π interactions stabilizing the 3D lattice (e.g., thiazole S···H-C distances ~2.8 Å) .

Q. How can computational models predict its pharmacokinetic properties?

  • ADMET Profiling : Use SwissADME to predict moderate solubility (LogP = 2.1) and CYP3A4 inhibition risk (Score = 0.72).
  • MD Simulations : Assess blood-brain barrier permeability (Pe = 8.2 × 106^{-6} cm/s) with GROMACS .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Meta-Analysis : Compare IC50_{50} values under standardized conditions (pH 7.4, 25°C). For DHPS, discrepancies may arise from enzyme source (recombinant vs. native) .
  • Proteomics : Use LC-MS/MS to confirm target engagement and rule off-target effects (e.g., carbonic anhydrase inhibition) .

Methodological Guidelines

Q. Designing SAR Studies for Sulfonamide-Thiazole Derivatives

  • Variable Substituents : Compare halogen (Br vs. Cl/F) and thiazole modifications (e.g., 4-methyl substitution reduces MIC by 40%) .
  • QSAR Models : Use CoMFA to correlate Hammett σ values with bioactivity (r2^2 = 0.89) .

Q. Validating Mechanisms of Action

  • Kinetic Assays : For competitive inhibition, plot 1/V vs. [I] to calculate Ki_i (e.g., Ki_i = 1.2 µM for DHPS) .
  • CRISPR-Cas9 Knockout : Confirm target essentiality by deleting folP (DHPS gene) in bacterial models .

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